molecular formula C16H18N2O4 B11691292 N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide CAS No. 5566-87-0

N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide

Cat. No.: B11691292
CAS No.: 5566-87-0
M. Wt: 302.32 g/mol
InChI Key: RCDWRPVSLZPAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide is a synthetic organic compound that features a furan ring, a phenoxy group, and an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Preparation of the 2-(4-methylphenoxy)ethyl intermediate: This involves the reaction of 4-methylphenol with an appropriate ethylating agent.

    Coupling reaction: The two intermediates are then coupled using an oxamide linkage, often facilitated by a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxamide derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of polymers or as a catalyst.

Mechanism of Action

The mechanism of action of N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The furan and phenoxy groups could play roles in binding to molecular targets, while the oxamide linkage might influence the compound’s stability and solubility.

Comparison with Similar Compounds

Similar compounds include other oxamides, furans, and phenoxy derivatives. Compared to these, N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide might offer unique properties such as:

    Enhanced stability: Due to the specific arrangement of functional groups.

    Improved binding affinity: For certain biological targets.

    Versatility: In undergoing various chemical reactions.

List of Similar Compounds

  • N,N’-bis(furan-2-ylmethyl)oxamide
  • N,N’-bis(2-(4-methylphenoxy)ethyl)oxamide
  • N-(furan-2-ylmethyl)-N-(phenoxyethyl)oxamide

Properties

CAS No.

5566-87-0

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide

InChI

InChI=1S/C16H18N2O4/c1-12-4-6-13(7-5-12)22-10-8-17-15(19)16(20)18-11-14-3-2-9-21-14/h2-7,9H,8,10-11H2,1H3,(H,17,19)(H,18,20)

InChI Key

RCDWRPVSLZPAJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C(=O)NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.